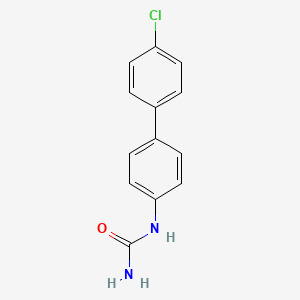

1-(4'-Chlorobiphenyl-4-YL)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-chlorophenyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)16-13(15)17/h1-8H,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCKIYVZBSMIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286020 | |

| Record name | N-(4′-Chloro[1,1′-biphenyl]-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033194-51-2 | |

| Record name | N-(4′-Chloro[1,1′-biphenyl]-4-yl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4′-Chloro[1,1′-biphenyl]-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4'-Chlorobiphenyl-4-YL)urea: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4'-Chlorobiphenyl-4-YL)urea, a biphenyl urea derivative of interest in pharmaceutical and materials science research. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on established chemical principles and data from analogous structures. The guide details a robust, proposed synthesis protocol, discusses potential analytical characterization methods, and explores the putative biological activities and applications of this compound class, grounding these discussions in relevant scientific literature. This document is intended to serve as a foundational resource for researchers initiating projects involving this compound, enabling informed experimental design and application development.

Introduction and Chemical Identity

This compound, also known as [4-(4-chlorophenyl)phenyl]urea, belongs to the diaryl urea class of compounds.[1] This structural motif is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules.[1] The presence of the biphenyl scaffold, a privileged structure in drug discovery, combined with the urea functional group, which is a key pharmacophore capable of forming multiple hydrogen bonds, suggests potential for this molecule to interact with biological targets.[1] The chlorophenyl moiety further modulates the lipophilicity and electronic properties of the compound, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

This guide will delve into the known and extrapolated properties of this molecule, offering a scientifically grounded framework for its synthesis, characterization, and potential exploration in various research and development endeavors, including as a potential intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | 1-(4'-chloro-[1,1'-biphenyl]-4-yl)urea | N/A |

| Synonym | [4-(4-chlorophenyl)phenyl]urea | [1] |

| CAS Number | 1033194-51-2 | [1] |

| Molecular Formula | C₁₃H₁₁ClN₂O | [1] |

| Molecular Weight | 246.7 g/mol | [1] |

| MDL Number | MFCD11040487 | [1] |

| PubChem ID | 45926065 | [1] |

digraph "1-(4'-Chlorobiphenyl-4-YL)urea_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N1 [label="N"]; H1 [label="H"]; C13 [label="C"]; O1 [label="O"]; N2 [label="N"]; H2 [label="H"]; H3 [label="H"]; Cl1 [label="Cl"];

// Phenyl Ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Phenyl Ring 2 C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Biphenyl Link C4 -- C7;

// Urea Group C1 -- N1; N1 -- H1; N1 -- C13; C13 -- O1 [style=double]; C13 -- N2; N2 -- H2; N2 -- H3;

// Chlorine C10 -- Cl1;

// Aromatic hydrogens (implied for clarity) }

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Appearance | White to off-white solid (predicted) | Based on analogous compounds. |

| Melting Point | Not available | Experimental determination is required. |

| Boiling Point | Not available | Expected to be high; likely decomposes before boiling. |

| Solubility | Not available | Predicted to be poorly soluble in water, soluble in polar organic solvents like DMSO and DMF. |

| Storage | Store at 0-8°C | [1] |

Table 3: Comparative Physicochemical Properties of 4-Chlorophenylurea

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | N/A |

| Molecular Weight | 170.59 g/mol | N/A |

| Melting Point | 213-216 °C | Commercially available data. |

| Solubility | Insoluble in water; soluble in ethanol, acetone. | General chemical knowledge. |

Synthesis and Purification

A robust and widely applicable method for the synthesis of diaryl ureas involves the reaction of an aromatic amine with an isocyanate. For the synthesis of this compound, a plausible and efficient route is the reaction of 4-amino-4'-chlorobiphenyl with a suitable urea-forming reagent such as sodium cyanate in the presence of an acid, or by reacting it with an isocyanate precursor.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-amino-4'-chlorobiphenyl

-

Sodium cyanate (NaOCN)

-

Glacial acetic acid

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-amino-4'-chlorobiphenyl (1.0 eq) in a suitable solvent system, such as a mixture of glacial acetic acid and water.

-

Addition of Reagents: To the stirred solution, add a solution of sodium cyanate (1.1 eq) in water.

-

Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture to generate isocyanic acid in situ. The reaction is typically exothermic and should be controlled.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Drying: Dry the purified product under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings and the protons of the urea moiety (-NH- and -NH₂). The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon of the urea group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the urea group (typically in the range of 3200-3500 cm⁻¹), the C=O stretching vibration of the urea carbonyl (around 1630-1680 cm⁻¹), and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Potential Applications and Biological Activity

While specific biological data for this compound is not extensively reported, the broader class of biphenyl urea derivatives has shown promise in several therapeutic areas.

-

Anticancer Activity: Many diaryl ureas are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, sorafenib, a diaryl urea derivative, is a clinically approved multi-kinase inhibitor. Given its structural similarity, this compound could be investigated for its potential as an anticancer agent, possibly through the inhibition of signaling pathways involved in cell proliferation and angiogenesis.[1]

-

Antimicrobial and Other Activities: Aryl urea derivatives have been explored for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The biphenyl moiety can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

-

Materials Science: The rigid biphenyl structure and the hydrogen-bonding capabilities of the urea group make this compound a potential building block for the synthesis of novel polymers and supramolecular assemblies with interesting thermal and mechanical properties.[1]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the known hazards of related compounds, such as 4-chlorophenylurea, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chemical compound with a structural framework that suggests potential for a range of applications, particularly in medicinal chemistry and materials science. While a comprehensive experimental characterization is not yet available in the public domain, this technical guide provides a solid foundation for researchers by outlining its known properties, proposing a reliable synthetic route, and discussing its potential based on the activities of structurally related compounds. Further experimental investigation is warranted to fully elucidate the chemical, physical, and biological properties of this promising molecule.

References

Sources

Introduction to 1-(4'-Chlorobiphenyl-4-YL)urea

An In-Depth Technical Guide to 1-(4'-Chlorobiphenyl-4-YL)urea

Executive Summary: This document provides a comprehensive technical overview of this compound, a bi-aryl urea derivative of significant interest in medicinal chemistry and material science. The guide details its chemical identity, physicochemical properties, synthesis methodologies, and diverse applications. As a Senior Application Scientist, this guide emphasizes the rationale behind experimental procedures and the compound's potential in various research and development sectors, particularly as a key intermediate in the synthesis of targeted therapeutics and advanced polymers.

This compound, identified by the CAS Number 1033194-51-2 , is an organic compound featuring a substituted urea moiety linked to a 4'-chlorobiphenyl backbone.[1] The urea functional group is a cornerstone in modern drug discovery, prized for its unique ability to form multiple, stable hydrogen bonds with biological targets, thereby modulating their activity.[2][3][4] The incorporation of the rigid, hydrophobic chlorobiphenyl structure enhances molecular stability and provides a scaffold for creating complex, high-affinity ligands.[1] This compound serves as a versatile building block and intermediate in the synthesis of a wide array of specialized chemicals, from potential anti-cancer agents to high-performance polymers.[1]

Physicochemical and Structural Properties

The structural and physical characteristics of this compound are fundamental to its reactivity and handling. The key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1033194-51-2 | [1] |

| Molecular Formula | C₁₃H₁₁ClN₂O | [1] |

| Molecular Weight | 246.7 g/mol | [1] |

| Synonym | [4-(4-chlorophenyl)phenyl]urea | [1] |

| MDL Number | MFCD11040487 | [1] |

| PubChem ID | 45926065 | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Manufacturing Insights

The synthesis of aryl-substituted ureas like this compound typically follows established organic chemistry principles. A prevalent and logical synthetic strategy involves the reaction of an appropriate amine precursor with an isocyanate or a phosgene equivalent.

Generalized Synthetic Workflow

The key precursor for this synthesis is 4-amino-4'-chlorobiphenyl. The formation of the urea moiety can be achieved through several routes, with the isocyanate route being common in industrial and laboratory settings.

Caption: Key application areas derived from the compound's core structure.

-

Pharmaceutical Development : This is a primary area of interest. The compound serves as a key intermediate in synthesizing potential anti-cancer agents. [1]Many aryl urea derivatives are known kinase inhibitors, which block signaling pathways essential for tumor growth and proliferation. [3]The biphenylurea scaffold is a common feature in drugs targeting enzymes like RAF kinase and Vascular Endothelial Growth Factor Receptor (VEGFR).

-

Material Science : It is explored for creating advanced polymers with enhanced thermal stability and chemical resistance, which are beneficial for the electronics and automotive industries. [1]* Agricultural Chemistry : The chlorobiphenyl moiety is found in various bioactive molecules, making this compound a candidate for developing new herbicides or pesticides. [1]* Environmental Science : It is used in studies investigating the degradation of chlorinated compounds, helping researchers understand the environmental impact of pollutants. [1]

Putative Mechanism of Action in Oncology

While specific biological data for this compound is not extensively published, its structural class (aryl ureas) is well-established in oncology drug design. [2][4]These compounds often function as Type II kinase inhibitors .

The urea moiety is critical for this activity. It typically forms a bidentate hydrogen bond with a conserved glutamate residue in the kinase's DFG motif (Asp-Phe-Gly) and a backbone amide in the hinge region. This interaction stabilizes the "DFG-out" inactive conformation of the kinase, preventing ATP from binding and halting the downstream signaling cascade that promotes cell proliferation. The 4'-chlorobiphenyl portion would occupy a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.

Analytical Methodologies

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. These methods are standard for the characterization of small organic molecules in pharmaceutical and chemical research.

| Analytical Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A sharp, single peak at a specific retention time, indicating >95-99% purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | A spectrum with chemical shifts and coupling constants corresponding to the protons and carbons in the molecule's unique biphenylurea structure. |

| Mass Spectrometry (MS) | Molecular weight verification. | A molecular ion peak corresponding to the compound's exact mass (e.g., [M+H]⁺ at m/z 247.7). |

| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (urea carbonyl, ~1640-1680 cm⁻¹), and C-Cl stretching. |

These methods, often used in combination, provide a self-validating system for quality control, ensuring that the material used in subsequent research or manufacturing meets the required specifications. [5][6][7]

Safety, Handling, and Storage

Proper handling of this compound is essential. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from the closely related compound 4-Chlorophenylurea (CAS 140-38-5) can provide guidance on potential hazards. [8] GHS Hazard Classification (for 4-Chlorophenylurea):

| Hazard Code | Description | Class |

| H301/H302 | Toxic/Harmful if swallowed | Acute Toxicity, Oral (Category 3/4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H317 | May cause an allergic skin reaction | Sensitization, Skin (Category 1) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

| H410 | Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 1) |

(Data derived from PubChem entry for 4-Chlorophenylurea CID 8796 and DC Chemicals MSDS) [8][9] Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [10]* Storage : Store in a tightly sealed container in a cool, dry place as recommended (0-8°C). [1]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment. [9]

Conclusion

This compound is a specialized chemical intermediate with significant potential, particularly in the fields of pharmaceutical development and material science. Its value is derived from the combination of a hydrogen-bonding urea moiety and a stable, rigid chlorobiphenyl scaffold. Understanding its synthesis, properties, and handling is crucial for researchers and scientists aiming to leverage this compound as a building block for novel anti-cancer therapeutics, advanced polymers, and other high-value chemical entities. As research into targeted therapies and advanced materials continues to grow, the utility of well-defined intermediates like this compound will undoubtedly expand.

References

-

4-Chlorophenylurea. PubChem, National Institutes of Health. [Link]

-

N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea. PubChem, National Institutes of Health. [Link]

- Novel process for synthesis of heteroaryl-substituted urea compounds.

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

-

Ureas: Applications in Drug Design. Current Medicinal Chemistry. [Link]

-

UREA TESTING METHODS. BioSpectra. [Link]

-

Synthesis of N-monosubstituted ureas in a mixture of choline chloride and Aluminium nitrate as a green and selective process. ResearchGate. [Link]

-

Safety Data Sheet: Urea. Carl ROTH. [Link]

-

SYNTHESIS, SPECTRAL AND THERMAL STUDIES OF COORDINATION POLYMERS OF SEBACOYL BIS-P-CHLOROPHENYL UREA. Rasayan Journal of Chemistry. [Link]

-

Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. [Link]

-

4-Chlorophenylurea MSDS. DC Chemicals. [Link]

-

Initiating activity of 4-chlorobiphenyl metabolites in the resistant hepatocyte model. PubMed. [Link]

-

The inhibition of serum cholinesterase by urea. Mechanism of action and application in the typing of abnormal genes. PubMed. [Link]

-

Urea cycle pathway targeted therapeutic action of naringin against ammonium chloride induced hyperammonemic rats. PubMed. [Link]

-

Analytical methods for measuring urea in pharmaceutical formulations. PubMed. [Link]

-

1-(4-chlorophenyl)urea. ChemBK. [Link]

-

Catalytic conversion of urea to biuret: A catalyst screening study. Korean Journal of Chemical Engineering. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC, National Institutes of Health. [Link]

-

N-(4-chlorobenzyl)urea. PubChem, National Institutes of Health. [Link]

- Method for analysis of urea.

-

N-(Biphenyl-4-carbon-yl)-N'-(4-chloro-phen-yl)thio-urea. PubMed. [Link]

-

Urea,N-(4-chlorophenyl)-N'-(2,4-dimethylphenyl)-. Chemsrc. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed, National Institutes of Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]

- 6. researchgate.net [researchgate.net]

- 7. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Chlorophenylurea | C7H7ClN2O | CID 8796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chlorophenylurea|MSDS [dcchemicals.com]

- 10. actylislab.com [actylislab.com]

An In-depth Technical Guide to the Potential Biological Activity of 1-(4'-Chlorobiphenyl-4-YL)urea

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Scientific In-Context Extrapolation

The following guide synthesizes the current understanding of the biological activities of aryl urea compounds to project the potential therapeutic relevance of 1-(4'-Chlorobiphenyl-4-YL)urea. It is critical to note that while direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, the structural similarities to well-characterized anticancer agents allow for informed hypotheses regarding its mechanism of action and potential therapeutic targets. This document is intended to serve as a roadmap for researchers embarking on the investigation of this promising chemical entity.

Introduction: The Therapeutic Potential of Aryl Urea Derivatives

Urea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The core urea moiety serves as a versatile scaffold for the introduction of various pharmacophores, enabling the fine-tuning of their therapeutic effects. The subject of this guide, this compound, belongs to this promising class of molecules. Its structure, featuring a 4'-chlorobiphenyl group, suggests a potential for interactions with biological targets implicated in oncogenesis. This guide will explore the hypothesized biological activities of this compound, with a focus on its potential as an anticancer agent.

Chemical Structure and Properties:

| Property | Value | Source |

| CAS Number | 1033194-51-2 | [2] |

| Molecular Formula | C13H11ClN2O | [2] |

| Molecular Weight | 246.7 g/mol | [2] |

Hypothesized Mechanism of Action: A Dual Inhibitor of Pro-Survival Signaling

Based on extensive research on structurally related aryl urea compounds, it is hypothesized that this compound may exert its anticancer effects through the dual inhibition of two critical signaling pathways: the PI3K/Akt/mTOR pathway and the Hedgehog signaling pathway.[1] Both pathways are frequently dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and drug resistance.[1][3]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[5] Its inappropriate reactivation in adult tissues can drive the development and progression of various cancers.[6][7]

Figure 2: Hypothesized inhibition of the Hedgehog signaling pathway.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are provided as a guide for researchers.

Synthesis of this compound

A common method for the synthesis of aryl ureas involves the reaction of an isocyanate with an amine.[8]

Workflow for Synthesis:

Figure 3: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Isocyanate Formation: To a solution of 4-aminobiphenyl (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in anhydrous dichloromethane at 0 °C, add a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Urea Synthesis: In a separate flask, dissolve 4-chloroaniline (1 equivalent) in anhydrous dichloromethane.

-

Add the solution of 4-chloroaniline to the reaction mixture containing the in-situ generated 4-biphenyl isocyanate at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Workflow for Cytotoxicity Assay:

Figure 4: Workflow for the in vitro cytotoxicity (MTT) assay.

Detailed Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., breast cancer lines MCF-7 and MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Urease Inhibition Assay

Given that urea is a structural component of the target molecule, investigating its potential to inhibit urease, an enzyme implicated in the pathogenesis of certain bacterial infections, is a logical step.

Workflow for Urease Inhibition Assay:

Figure 5: Workflow for the urease inhibition assay.

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of Jack Bean Urease, urea, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Assay Mixture: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Include a positive control (e.g., thiourea) and a negative control (without inhibitor). Pre-incubate for 15-30 minutes at 37°C.

-

Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Ammonia Quantification: Stop the reaction and determine the amount of ammonia produced using the Berthelot method. This involves the addition of phenol-nitroprusside and alkaline hypochlorite reagents, which react with ammonia to form a colored indophenol blue complex.

-

Data Acquisition: Measure the absorbance of the colored product at approximately 625 nm.

-

Data Analysis: Calculate the percentage of urease inhibition and determine the IC₅₀ value.

Anticipated Quantitative Data

Based on the experimental protocols described, the following table summarizes the type of quantitative data that would be generated to characterize the biological activity of this compound.

| Assay | Cell Line/Enzyme | Parameter Measured | Expected Outcome for Active Compound |

| In Vitro Cytotoxicity | MCF-7, MDA-MB-231 | IC₅₀ (µM) | Low micromolar or nanomolar IC₅₀ values |

| Urease Inhibition | Jack Bean Urease | IC₅₀ (µM) | Potent inhibition with a low IC₅₀ value |

| Western Blot (PI3K/Akt/mTOR) | Cancer Cell Lysates | Levels of p-Akt, p-mTOR, p-S6K | Decreased phosphorylation of key proteins |

| Luciferase Reporter Assay (Hedgehog) | GLI-responsive cells | Luciferase activity | Reduced luciferase activity, indicating pathway inhibition |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, the structural analogy to known anticancer agents provides a strong rationale for its investigation as a potential therapeutic agent. The hypothesized dual inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways presents an attractive mechanism of action for overcoming drug resistance and inhibiting cancer cell proliferation. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the true biological potential of this compound. Future studies should focus on comprehensive in vitro and in vivo evaluations to validate these hypotheses and to establish a robust safety and efficacy profile.

References

-

Li, W., Sun, Q., Song, L., Gao, C., Liu, F., Chen, Y., & Jiang, Y. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721–733. [Link]

- Sikka P, Sahu JK, Mishra AK, Hashim SR (2015) Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem 5, 479-483.

-

National Center for Biotechnology Information (n.d.). 4-Chlorophenylurea. PubChem Compound Database. Retrieved from [Link]

-

Hadden Research Lab. (n.d.). Inhibitors of the Hedgehog Signaling Pathway. Retrieved from [Link]

-

AERU. (n.d.). 4-chlorophenylurea. University of Hertfordshire. Retrieved from [Link]

-

ResearchGate. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. Retrieved from [Link]

-

Beachy Lab. (n.d.). Hedgehog Signaling in Cancer. Stanford University. Retrieved from [Link]

- Biglar, M., Salehabadi, H., Jabbari, S., Dabirmanesh, B., Khajeh, K., Mojab, F., & Amanlou, M. (2021). Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor. Research Journal of Pharmacognosy, 8(2), 51–62.

-

Shapiro, A. B. (2017, March 24). Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. Retrieved from [Link]

-

Journal of Urology. (2016). MP92-14 INHIBITION OF MTOR/AKT PATHWAY ENHANCES CELL DEATH VIA AUTOPHAGY IN RENAL CELL CARCINOMA. Journal of Urology, 195(4S), e1109. [Link]

-

Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Bosch, C., & Meisen, W. (1922). U.S. Patent No. 1,429,483. Washington, DC: U.S.

-

Inhibition of the urea-urease reaction by the components of the zeolite imidazole frameworks-8 and the formation of. (n.d.). Usiena air. Retrieved from [Link]

-

ResearchGate. (n.d.). Bio-based Large Tablet Controlled-Release Urea: Synthesis, Characterization, and Controlled-Released Mechanisms. Retrieved from [Link]

-

LoPiccolo, J., Blumenthal, G. M., Bernstein, W. B., & Dennis, P. A. (2008). Inhibition of PI3K/Akt/mTOR signaling by natural products. Cancer biology & therapy, 7(4), 465–474. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorobiphenyl. PubChem Compound Database. Retrieved from [Link]

-

Unified Patents. (n.d.). US-7029553-B1 - Urea Sulfate and Urea Hydrochloride in Paper and Pulp Processing. Retrieved from [Link]

-

Chen, M. H., Chen, C. C., Liu, C. Y., Chen, Y. J., & Yeh, C. T. (2021). Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma. Cancers, 13(24), 6243. [Link]

-

Solid-Phase Synthesis and Biological Evaluation of a Uridinyl Branched Peptide Urea Library. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Bruno, N. A., & Morré, D. J. (1994). The antitumor sulfonylurea N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl) urea (LY181984) inhibits NADH oxidase activity of HeLa plasma membranes. Biochimica et biophysica acta, 1190(1), 105–111. [Link]

-

ResearchGate. (2022). Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth. Retrieved from [Link]

-

Inhibition of PI3K/AKt/mTOR signaling pathway protects against d-galactosamine/lipopolysaccharide-induced acute liver failure by chaperone-mediated autophagy in rats. (2018). PubMed. Retrieved from [Link]

-

Gotschel, F., Tchorz, J. S., & Grotzer, M. A. (2009). Blocking the hedgehog pathway inhibits hepatoblastoma growth. Hepatology (Baltimore, Md.), 49(5), 1567–1576. [Link]

-

Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. (1973). PubMed. Retrieved from [Link]

- Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.

-

National Center for Biotechnology Information. (n.d.). N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hedgehog Signaling Pathway in Fibrosis and Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 7. Blocking the hedgehog pathway inhibits hepatoblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-(4'-Chlorobiphenyl-4-YL)urea in the Synthesis of Targeted Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl urea scaffold is a cornerstone in the design of numerous kinase inhibitors, offering a versatile framework for engaging with the ATP-binding sites of these critical cellular regulators. Within this chemical class, 1-(4'-Chlorobiphenyl-4-YL)urea emerges not as a direct therapeutic agent, but as a pivotal starting material and key intermediate in the synthesis of potent and selective anti-cancer agents.[1] This technical guide provides an in-depth exploration of this compound, focusing on its synthesis and its strategic application as a precursor for the development of targeted kinase inhibitors. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the biological significance of the resulting complex molecules, thereby offering a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Biphenyl Urea Moiety in Kinase Inhibition

Kinases are a class of enzymes that play a fundamental role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The urea linkage, with its capacity for forming multiple hydrogen bonds, is a key pharmacophore in many kinase inhibitors, often interacting with the hinge region of the kinase domain.[2] When incorporated into a biphenyl scaffold, the resulting structure provides a rigid backbone that can be functionalized to achieve high affinity and selectivity for specific kinase targets.

While this compound itself is not typically characterized as a potent kinase inhibitor, its structure contains the essential biphenyl urea core, making it an ideal and readily available starting point for the synthesis of more complex and biologically active molecules.[1] Its utility lies in its role as a building block, allowing for the systematic elaboration of the molecule to optimize interactions with the target kinase. This guide will illuminate the practical aspects of working with this compound, from its synthesis to its conversion into a representative kinase inhibitor.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the biphenyl backbone, followed by the introduction of the urea functionality. The following protocol describes a representative and reliable method for its preparation.

Overall Synthesis Workflow

Caption: General synthetic strategy for a kinase inhibitor.

Illustrative Synthetic Protocol

This protocol describes the synthesis of a more complex biphenyl urea derivative, a class of compounds known to exhibit inhibitory activity against kinases like VEGFR-2. [2] Materials:

-

This compound

-

A suitable substituted pyridine derivative (e.g., with a reactive group for coupling)

-

A coupling agent (e.g., a carbodiimide) or a suitable catalyst for nucleophilic aromatic substitution

-

Appropriate solvents (e.g., DMF, DMSO)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Step 1: Coupling of the Urea with a Heterocyclic Moiety

-

In a round-bottom flask under an inert atmosphere, dissolve this compound in a dry, aprotic solvent like DMF.

-

Add the selected substituted pyridine derivative to the solution.

-

Introduce the appropriate coupling agent or catalyst to facilitate the formation of a new bond between the urea nitrogen and the pyridine ring. The choice of reagent will depend on the specific reactive groups on the pyridine derivative.

-

Heat the reaction mixture as required and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction and use standard workup procedures (e.g., extraction, washing) to isolate the crude product.

-

Purify the coupled product by column chromatography.

Step 2: Further Functionalization (Optional)

-

The coupled product can be further modified to enhance its drug-like properties, such as solubility or cell permeability.

-

For example, a solubilizing group could be added to another position on the biphenyl or pyridine rings through standard chemical transformations.

Biological Activity Profile of Biphenyl Urea Kinase Inhibitors

While specific data for this compound as a kinase inhibitor is not readily available in the public domain, numerous studies have demonstrated the potent anti-cancer activity of more complex biphenyl urea derivatives. [2][3]These compounds often function as type II kinase inhibitors, binding to the inactive (DFG-out) conformation of the kinase. The urea moiety typically forms key hydrogen bonds with the kinase hinge region. [2]

Target Kinases and Potency

The following table summarizes the inhibitory activities of representative complex biphenyl urea derivatives against key kinases implicated in cancer.

| Compound Class | Target Kinase | IC50 (nM) | Cellular Activity | Reference |

| Biphenyl-aryl ureas | VEGFR-2 | 0.14 - 4.55 | Potent antiproliferative activity against A549 and SMMC-7721 cells | [2] |

| Benzyl urea analogues | Raf-1 | Comparable to Sorafenib | Inhibitory activity against multiple cancer cell lines (MX-1, HepG2, HT-29) | [4] |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives | PI3K/Akt/mTOR pathway | - | Cytotoxicity against MCF-7 cells | [3] |

Signaling Pathway Inhibition

Biphenyl urea derivatives often target the RAF/MEK/ERK and PI3K/Akt/mTOR signaling pathways, which are critical for cell proliferation, survival, and angiogenesis.

Caption: Inhibition of key cancer signaling pathways.

Conclusion

This compound serves as a testament to the strategic importance of well-designed chemical intermediates in drug discovery. While not a therapeutic agent in its own right, its structural features make it an invaluable starting material for the synthesis of a diverse range of potent and selective kinase inhibitors. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for the synthesis and derivatization of this important compound, ultimately facilitating the development of the next generation of targeted cancer therapies. The versatility of the biphenyl urea scaffold ensures that this compound will remain a relevant and valuable tool in medicinal chemistry for the foreseeable future.

References

-

Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Li, W., Sun, Q., Song, L., Gao, C., Liu, F., Chen, Y., & Jiang, Y. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721–733. [Link]

-

Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea derivatives as anticancer agents. Anticancer Agents in Medicinal Chemistry, 9(4), 471–480. [Link]

-

arylureas i. cyanate method. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Zhang, Y., & Zhang, H. (2020). Research and development of N,N′-diarylureas as anti-tumor agents. RSC Medicinal Chemistry, 11(10), 1104–1117. [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). ScienceDirect. Retrieved from [Link]

-

Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC Method for Purity Assessment of 1-(4'-Chlorobiphenyl-4-YL)urea

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-(4'-Chlorobiphenyl-4-YL)urea, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The developed isocratic reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and purity determination in research and manufacturing environments. The protocol herein provides a comprehensive guide, from sample preparation to method validation, adhering to internationally recognized guidelines.

Introduction

This compound is a biphenyl urea derivative with significant applications in drug discovery, particularly in the development of anti-cancer agents, and in environmental science for studying the degradation of chlorinated compounds.[1] The purity of this intermediate is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical ingredients and intermediates.[2] This document provides a detailed, validated HPLC method for the quantitative determination of this compound and its potential impurities.

The method was developed based on the physicochemical properties of the analyte, drawing parallels from similar biphenyl and urea compounds. The validation of this analytical procedure is designed to be in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[3][4]

Analyte Properties & Method Rationale

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

2.1. Chemical Structure and Properties

-

IUPAC Name: 1-(4'-chloro-[1,1'-biphenyl]-4-yl)urea

-

Molecular Formula: C₁₃H₁₁ClN₂O

-

Molecular Weight: 246.7 g/mol

-

Structure:

Figure 1: Chemical Structure of this compound

2.2. Physicochemical Property Assumptions for Method Development

Due to the limited availability of specific experimental data for this compound, the following assumptions, based on the analysis of its constituent functional groups (biphenyl, chlorophenyl, and urea), were made to guide the initial method development:

-

Solubility: The biphenyl group suggests poor solubility in water, while the urea moiety may impart some polarity. Solubility is predicted to be good in organic solvents like acetonitrile and methanol. Therefore, a mixture of an organic solvent and water is a suitable mobile phase.

-

UV Absorbance: The presence of the biphenyl and chlorophenyl chromophores suggests strong UV absorbance. Based on data for similar aromatic compounds, a maximum absorbance (λmax) is anticipated in the range of 250-280 nm. For this method, a detection wavelength of 254 nm was chosen as a robust starting point, a common wavelength for the detection of aromatic compounds.

2.3. Rationale for Chromatographic Choices

-

Reversed-Phase HPLC: This is the most common and versatile mode of HPLC for the separation of moderately polar to nonpolar compounds. The hydrophobic nature of the biphenyl group makes it an ideal candidate for RP-HPLC.

-

C18 Stationary Phase: A C18 (octadecyl) column is a workhorse in reversed-phase chromatography, offering excellent retention and selectivity for a wide range of analytes, including aromatic compounds.

-

Isocratic Elution: For a purity assessment method where the primary goal is to separate the main peak from its potential impurities, an isocratic mobile phase (constant composition) provides simplicity, robustness, and reproducible retention times.

-

Mobile Phase: A mixture of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in RP-HPLC that offers good peak shape and lower backpressure compared to methanol. The water component allows for the manipulation of the mobile phase polarity to achieve optimal retention.

Experimental

3.1. Materials and Reagents

-

This compound reference standard (purity ≥ 99.5%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

3.2. Instrumentation

A standard HPLC system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Thermostat

-

UV-Vis or Photodiode Array (PDA) Detector

3.3. Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

3.4. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

-

Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Method Validation Protocol

The following protocol outlines the validation parameters to be assessed in accordance with ICH Q2(R1) guidelines.[3][4]

4.1. System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting the Working Standard Solution in replicate (n=6) and evaluating the following parameters as per USP <621>.[1]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

4.2. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

-

Procedure:

-

Inject a blank (mobile phase).

-

Inject the Working Standard Solution.

-

Inject the Sample Solution.

-

If available, inject solutions of known impurities.

-

Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples.

-

-

Acceptance Criteria:

-

The blank should show no interfering peaks at the retention time of the analyte.

-

The peak for this compound should be well-resolved from any impurity or degradation peaks (Resolution ≥ 2.0).

-

Peak purity analysis (using a PDA detector) should demonstrate that the analyte peak is spectrally homogeneous.

-

4.3. Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Procedure:

-

Prepare a series of at least five calibration standards from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

-

Inject each standard in triplicate.

-

Plot a graph of the mean peak area versus concentration.

-

-

Acceptance Criteria:

-

The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

-

The y-intercept should be close to zero.

-

Visual inspection of the plot should confirm linearity.

-

4.4. Accuracy

The accuracy of an analytical procedure is the closeness of the test results obtained by the procedure to the true value.

-

Procedure:

-

Perform the analysis on a sample of known purity (e.g., the reference standard) at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level.

-

Alternatively, use a sample matrix spiked with a known amount of the analyte at the same three concentration levels.

-

Calculate the percentage recovery.

-

-

Acceptance Criteria:

-

The mean percentage recovery should be within 98.0% to 102.0%.

-

4.5. Precision

The precision of an analytical procedure is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Repeatability (Intra-day Precision):

-

Procedure: Analyze six independent preparations of the sample solution at 100% of the working concentration on the same day, under the same experimental conditions.

-

Acceptance Criteria: The RSD of the assay results should be ≤ 2.0%.

-

-

Intermediate Precision (Inter-day Ruggedness):

-

Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

-

Acceptance Criteria: The RSD between the results from the two days should be ≤ 2.0%.

-

4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Procedure (based on the signal-to-noise ratio):

-

Determine the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

-

LOD is typically established at an S/N ratio of 3:1.

-

LOQ is typically established at an S/N ratio of 10:1.

-

-

Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

4.7. Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

-

Procedure:

-

Vary the following parameters one at a time:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)

-

-

Inject the Working Standard Solution and evaluate the system suitability parameters.

-

-

Acceptance Criteria:

-

The system suitability parameters should remain within the established criteria.

-

The retention time and peak area should not significantly change.

-

Data Presentation and Analysis

All quantitative data from the validation studies should be summarized in clear and concise tables.

Table 1: System Suitability Results

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

|---|---|---|---|---|

| 1 | ||||

| 2 | ||||

| 3 | ||||

| 4 | ||||

| 5 | ||||

| 6 | ||||

| Mean |

| %RSD | | | | |

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area |

|---|---|

| 50 | |

| 75 | |

| 100 | |

| 125 | |

| 150 | |

| Correlation Coefficient (r²) |

| Linear Regression Equation | |

Workflow Diagrams

Caption: HPLC analysis workflow for this compound purity assessment.

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the purity assessment of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been shown to be suitable for its intended purpose through a comprehensive validation protocol based on ICH guidelines. This method can be readily implemented in quality control laboratories for routine analysis of this compound to ensure product quality and consistency.

References

-

Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

-

European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

-

U.S. Pharmacopeia. (2022, December 1). General Chapter <621> Chromatography. In United States Pharmacopeia and National Formulary (USP-NF). Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

International Council for Harmonisation. (2023, November 1). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 1-(4'-Chlorobiphenyl-4-YL)urea in Cancer Cell Line Assays

Introduction: The Therapeutic Potential of Biphenyl Urea Scaffolds in Oncology

The diaryl urea scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically approved and investigational therapeutic agents.[1] Within this chemical class, biphenyl urea derivatives have emerged as a particularly promising group for the development of novel anticancer drugs.[2] Their structural motif is adept at targeting the ATP-binding sites of various protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1]

One such compound of interest is 1-(4'-Chlorobiphenyl-4-YL)urea. While primarily utilized as a key intermediate in the synthesis of more complex pharmaceuticals, its core structure suggests a potential for inherent biological activity.[3][4] The presence of the chlorobiphenyl moiety enhances its chemical stability and reactivity, making it a valuable building block in drug discovery.[3] This document provides a comprehensive guide for researchers and drug development professionals on the methodologies to investigate the potential anticancer effects of this compound in in vitro cancer cell line models.

Postulated Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Based on extensive research into structurally related biphenyl urea compounds, this compound is hypothesized to exert its anticancer effects through the inhibition of critical signaling pathways that drive tumor growth and progression. The primary putative targets include:

-

Receptor Tyrosine Kinases (RTKs): Many heterocyclic urea derivatives are known to inhibit RTKs, which are crucial for various aspects of tumorigenesis.[3] A prominent target in this class is the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, which plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients.[2]

-

Raf/MEK/ERK Signaling Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival.[5] Diaryl urea compounds, including the FDA-approved drug Sorafenib, are well-established inhibitors of Raf kinases (B-Raf and c-Raf).[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

-

p53-Related Pathways and Mitochondrial Effects: Recent studies on biphenyl urea analogues have revealed their ability to induce cytotoxic effects through p53-related pathways and by modulating mitochondrial function, such as disrupting adenosine triphosphate (ATP) synthesis.[6]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, based on the known mechanisms of related compounds.

Caption: Postulated inhibition of the Raf/MEK/ERK signaling pathway by this compound.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for the systematic evaluation of the anticancer properties of this compound. It is crucial to note that optimal concentrations and incubation times will need to be empirically determined for each cell line.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). A starting stock concentration of 10-50 mM is recommended. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 100 µM to 0.1 µM).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine them with the cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on the progression of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow:

Caption: Workflow for cell cycle analysis using PI staining.

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) would suggest a cell cycle arrest at that checkpoint.[7]

Data Presentation and Expected Outcomes

The quantitative data obtained from these assays should be summarized for clear interpretation. The following table provides an example of how IC50 values for this compound could be presented for a panel of cancer cell lines. Note that these are hypothetical values for illustrative purposes.

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment (Hypothetical) |

| A549 | Non-small cell lung cancer | 12.5 |

| MCF-7 | Breast adenocarcinoma | 8.2 |

| HCT116 | Colon cancer | 15.8 |

| PC3 | Prostate cancer | 10.1 |

Data would be presented as mean ± standard deviation from at least three independent experiments.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for characterizing the in vitro anticancer activity of this compound. Based on the initial findings from these assays, further mechanistic studies can be designed. For instance, if cell cycle arrest is observed, Western blotting for key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) would be a logical next step. Similarly, if apoptosis is induced, the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases should be investigated.

Given the known targets of related compounds, it would also be pertinent to perform kinase inhibition assays to determine if this compound directly inhibits kinases such as VEGFR-2 or B-Raf.[1][2] Ultimately, these in vitro studies will provide the necessary foundation to determine if this compound warrants further investigation in preclinical in vivo models.

References

-

PubMed. (n.d.). Urea derivatives as anticancer agents. Retrieved January 26, 2026, from [Link]

-

PubMed. (2023). Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. Retrieved January 26, 2026, from [Link]

-

PubMed. (2013). Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved January 26, 2026, from [Link]

-

NIH. (2025). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Retrieved January 26, 2026, from [Link]

-

PubMed. (2011). Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells by inducing cell cycle arrest, differentiation and apoptosis. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Anti-invasion and anti-proliferation effects of 3-acetyl-5,8-dichloro-2-((2,4-di-chlorophenyl)amino)quinolin-4(1H)-one (ADQ) via regulation of Akt and Twist1 in liver cancer cells. Retrieved January 26, 2026, from [Link]

-

PubMed. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2023). Mitochondrial Uncoupling by N,N′-Bis(aryl)ureas Is a New Mode of Anticancer Activity. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). The used cell lines with specific IC50 values. Retrieved January 26, 2026, from [Link]

-

Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved January 26, 2026, from [Link]

-

Oxford Academic. (n.d.). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. Retrieved January 26, 2026, from [Link]

-

NIH. (2023). Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. Retrieved January 26, 2026, from [Link]

-

Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved January 26, 2026, from [Link]

-

RSC Publishing. (2013). Design, synthesis and biological evaluation of biphenyl urea derivatives as novel VEGFR-2 inhibitors. Retrieved January 26, 2026, from [Link]

-

NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

-

PubMed. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Retrieved January 26, 2026, from [Link]

-

RSC Publishing. (n.d.). Synthesis, in vitro and in vivo anticancer activity of novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Growth of Renal Cancer Cell Lines Is Strongly Inhibited by Synergistic Activity of Low-Dosed Amygdalin and Sulforaphane. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025). Benzimidazole-Urea derivatives as anti-cancer agents: In-silico study, synthesis and in-vitro evaluation. Retrieved January 26, 2026, from [Link]

-

PubMed Central. (n.d.). Inhibition of Proliferation and Induction of Apoptosis in Prostatic Carcinoma DU145 Cells by Polysaccharides from Yunnan Rosa roxburghii Tratt. Retrieved January 26, 2026, from [Link]

Sources

- 1. N-(Biphenyl-4-carbon-yl)-N'-(4-chloro-phen-yl)thio-urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1033194-51-2 [sigmaaldrich.com]

- 6. The antitumor sulfonylurea N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl) urea (LY181984) inhibits NADH oxidase activity of HeLa plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for 1-(4'-Chlorobiphenyl-4-YL)urea in Material Science

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the applications of 1-(4'-Chlorobiphenyl-4-YL)urea in material science. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability. The protocols described herein are designed to be self-validating, offering a robust framework for researchers.

Foundational Understanding of this compound

This compound is a versatile organic compound with significant potential in the realm of material science.[1] Its molecular architecture, featuring a rigid biphenyl core, a polar urea group capable of forming strong hydrogen bonds, and a terminal chloro-substituent, makes it an excellent candidate for the design of advanced materials. The interplay of hydrogen bonding, π-π stacking from the aromatic rings, and the overall molecular geometry are key to its utility.

Key Molecular Features and Their Implications in Material Science:

-

Urea Moiety: The urea group is a powerful hydrogen-bonding motif. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This directional and strong interaction is fundamental to the self-assembly of these molecules into well-defined supramolecular structures.[2][3][4]

-

Biphenyl Core: The extended aromatic system of the biphenyl group provides rigidity and promotes π-π stacking interactions. This contributes to the thermal stability and mechanical strength of materials derived from this compound.[1]

-

Chlorine Substituent: The chloro group can influence the electronic properties of the molecule and its solubility. It can also serve as a site for further chemical modification if desired.

These structural features open up avenues for its application in two primary areas of material science, which will be detailed in the following sections:

-

As a Chain-Capping Agent in Polyurea Synthesis: To control molecular weight and modify the surface properties of polymers.

-

As a Low Molecular Weight Organogelator: For the formation of stimuli-responsive soft materials.

Before delving into the applications, a reliable synthesis protocol for this compound is essential.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of aryl ureas.[5][6]

Principle: The synthesis involves the reaction of 4'-chloro-[1,1'-biphenyl]-4-amine with sodium cyanate in an acidic aqueous medium. The amine hydrochloride is first formed in situ, which then reacts with cyanic acid generated from the protonation of sodium cyanate.

Materials: